2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative characterized by a fused bicyclic core containing sulfur and nitrogen atoms. Key structural features include:
- A methyl group at position 6, enhancing steric stability.
- Sulfanylidene (C=S) and sulfanyl (S–) groups at positions 2 and 5, respectively, which may participate in hydrogen bonding or redox activity.
Crystallographic studies using programs like SHELXL (part of the SHELX suite) have been critical in resolving its three-dimensional conformation, particularly intermolecular interactions such as hydrogen bonding and van der Waals forces .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S3/c1-4-31-18-11-9-17(10-12-18)28-21-20(34-24(28)32)22(30)27(3)23(26-21)33-14-19(29)25-13-16-7-5-15(2)6-8-16/h5-12H,4,13-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWZSWNFHHPRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NCC4=CC=C(C=C4)C)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethoxyphenyl and methyl groups. The final step involves the attachment of the acetamide moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification methods, such as chromatography, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products.
Major Products
Scientific Research Applications
2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s spiro-thiazolo derivatives, involving cyclocondensation of thioamides with α,β-unsaturated ketones .
Crystallographic Behavior: Unlike the triclinic packing of ’s carboxylate analogue, the target compound’s ethoxyphenyl and methyl groups may favor monoclinic or orthorhombic systems, affecting solid-state stability .
Structure-Activity Relationship (SAR) : The 4-ethoxyphenyl group may enhance membrane permeability compared to smaller substituents (e.g., methyl or hydroxyl), though this requires experimental validation.
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule belonging to the class of thiazolopyrimidines. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews its synthesis, mechanisms of action, and biological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 498.6 g/mol. Its structure features a thiazolo[4,5-d]pyrimidine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3S3 |
| Molecular Weight | 498.6 g/mol |
| LogP (Partition Coefficient) | 4.63 |
| Solubility | Low (LogSw -4.77) |
Synthesis
The synthesis of this compound typically involves multi-step reactions that create the thiazolo[4,5-d]pyrimidine core followed by the introduction of various functional groups. Common reagents include thionyl chloride and benzyl bromide under reflux conditions in organic solvents like dichloromethane or toluene.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the sulfanyl group may enhance binding affinity to these targets, potentially modulating their activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this thiazolopyrimidine derivative exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines.
- Mechanism : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : It has been tested against several bacterial strains, showing effective inhibition at low concentrations.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound significantly reduced tumor growth in xenograft models.
- Findings : The study highlighted a dose-dependent response in tumor size reduction when treated with varying concentrations of the compound.
-
Antimicrobial Efficacy Study : Another study focused on its antimicrobial properties against resistant strains of bacteria.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
